molecular formula C6H10F4O3 B1421811 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol CAS No. 25385-68-6

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

Cat. No. B1421811
CAS RN: 25385-68-6
M. Wt: 206.14 g/mol
InChI Key: LCNPYINHENVWOH-UHFFFAOYSA-N
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Description

“3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol” is a chemical compound with the molecular formula C6H10F4O3 . It has a molecular weight of 206.14 g/mol . This compound is also known by other names such as “6,6,7,7-tetrafluoro-4-oxaheptane-1,2-diol” and "4-Oxa-6,6,7,7-tetrafluoroheptane-1,2-diol" .


Molecular Structure Analysis

The InChI string for this compound is “InChI=1S/C6H10F4O3/c7-5(8)6(9,10)3-13-2-4(12)1-11/h4-5,11-12H,1-3H2” and the canonical SMILES string is "C(C(COCC(C(F)F)(F)F)O)O" .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 49.7 Ų and a complexity of 142 . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 6 rotatable bonds .

Scientific Research Applications

  • Enhanced Thermal and Heat Resistance in Polyester Resins : A study by Lubczak (2013) demonstrated that modification of unsaturated polyester resin with 3-(9-carbazolyl)propane-1,2-diol, a related compound, leads to enhanced thermal and heat resistance compared to classic resins. This indicates potential applications in improving the properties of polyesters and polyester resins (Lubczak, 2013).

  • Electrolytes for Lithium-Ion Batteries : Liu et al. (2016) introduced mixtures of 3-(2-methoxyethoxy)propanenitrile, fluoroethylene carbonate, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety, better wettability to separator and electrodes, and promising electrochemical performance, highlighting potential applications in battery technology (Liu et al., 2016).

  • Liquid-crystalline Behavior : Tschierske et al. (1991) synthesized novel 3-phenyloxy substituted propane-1,2-diol derivatives and studied their thermal behavior. These compounds exhibited thermotropic and lyotropic liquid-crystalline behavior, suggesting applications in the field of liquid crystal technology (Tschierske et al., 1991).

  • Catalytic Oxidation of Diols : Prati and Rossi (1998) investigated the catalytic oxidation of vicinal diols to α-hydroxy carboxylates using gold-based catalysts. Their work showed high selectivities and conversions for ethane-1,2-diol and propane-1,2-diol, indicating potential applications in catalysis and organic synthesis (Prati & Rossi, 1998).

  • Downstream Processing of Biologically Produced Diols : Xiu and Zeng (2008) reviewed methods for the recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol. They discussed perspectives for improved downstream processing, which could be relevant for industrial applications involving similar diols (Xiu & Zeng, 2008).

properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F4O3/c7-5(8)6(9,10)3-13-2-4(12)1-11/h4-5,11-12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNPYINHENVWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(C(F)F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672905
Record name 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

CAS RN

25385-68-6
Record name 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxa-6,6,7,7-tetrafluoroheptane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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